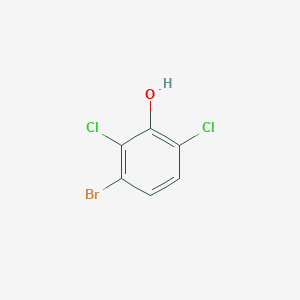
3-Bromo-2,6-dichlorophenol
Overview
Description
3-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.9 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrCl2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . The compound contains a total of 13 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.9 and is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Taints and Off-Flavours in Wines
One significant application of 2,6-dichlorophenol, closely related to 3-Bromo-2,6-dichlorophenol, is in identifying taints and off-flavours in wines. Researchers have developed methods for quantitative analysis of compounds like 2,6-dichlorophenol, which are responsible for such undesirable qualities in commercial wines (Capone et al., 2010).
Indicator in Iodometric Titrations
2,6-Dichlorophenol-indophenol, a derivative of 2,6-dichlorophenol, is used as an indicator in iodometric titrations for various compounds, including iodine, chlorine, and bromine (Svehla et al., 1963).
Organochlorine-Metal Bonding Studies
The chlorines in compounds like 2,6-dichlorophenol are studied for their coordination in metal complexes, such as nickel and zinc complexes. This research is significant for understanding organochlorine-metal secondary bonding (Richardson et al., 1993).
Environmental Monitoring
2,6-Dichlorophenol is among the compounds monitored in environmental studies, particularly in water quality assessment. Techniques like automated online headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are used for the determination of chloro- and bromo-phenolic compounds in surface water, indicating its relevance in environmental monitoring (Yuan et al., 2017).
Micellar Binding Studies
The interaction of phenolic compounds, including 2,6-dichlorophenol, with cetyltrimethylammonium chloride (CTAC) micelles is another area of study. This research is pertinent to understanding the behavior of phenolic compounds in various chemical environments (Senz & Gsponer, 1994).
Potable Water Quality Analysis
Methods have been developed for identifying and determining chlorophenols, including 2,6-dichlorophenol, in potable water. This highlights its importance in ensuring water quality and safety (Korenman et al., 2001).
Polymerization Studies
Research involving the polymerization of various bromo- and chlorophenols, including 2,6-dichlorophenol, provides insights into the chemical behavior of these compounds in different reactions (Bollag & Liu, 1985).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLODYNDWGJUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566157 | |
| Record name | 3-Bromo-2,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116668-74-7 | |
| Record name | 3-Bromo-2,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


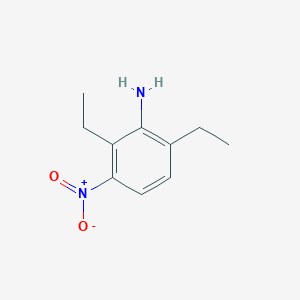
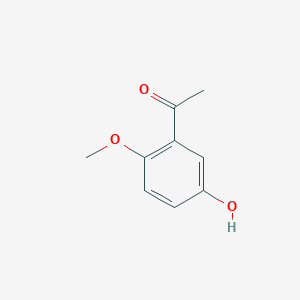
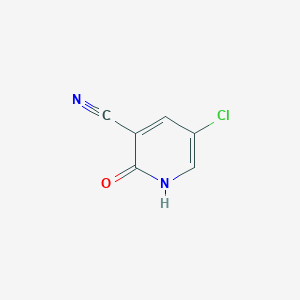



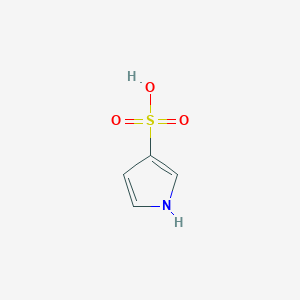
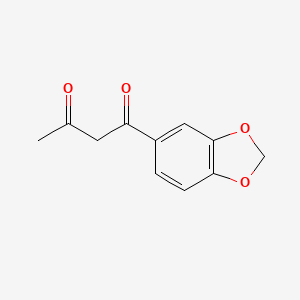
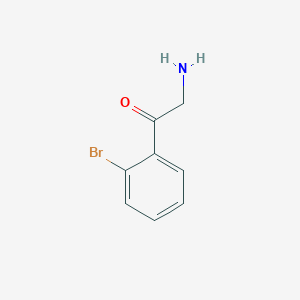


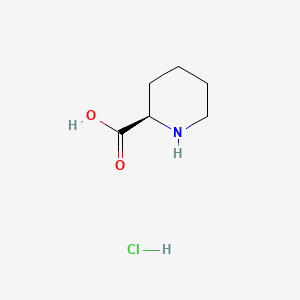

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
